2-Mercapto-4-(2-furyl)imidazole
Description
Structure
3D Structure
Properties
CAS No. |
93103-26-5 |
|---|---|
Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
4-(furan-2-yl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C7H6N2OS/c11-7-8-4-5(9-7)6-2-1-3-10-6/h1-4H,(H2,8,9,11) |
InChI Key |
MXBJHZCSWDNNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CNC(=S)N2 |
Origin of Product |
United States |
Tautomeric Equilibrium and Dynamics of 2 Mercapto 4 2 Furyl Imidazole
Thione-Thiol Tautomerism in 2-Mercaptoimidazoles
The core of 2-Mercapto-4-(2-furyl)imidazole's tautomerism lies in the 2-mercaptoimidazole (B184291) moiety. This class of compounds can exist in a dynamic equilibrium between the thione form, characterized by a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfur-hydrogen single bond (S-H). uc.ptsioc-journal.cn Theoretical and experimental studies on related 2-mercaptoimidazoles have consistently shown that the thione tautomer is the more stable form, both in the gas phase and in the solid state. uc.ptgrafiati.comgrafiati.com This preference is attributed to the greater thermodynamic stability of the thione structure.
The presence of the 2-furyl substituent at the 4-position of the imidazole (B134444) ring is expected to influence the electronic properties of the ring through resonance and inductive effects, but not to fundamentally alter the thione-thiol tautomeric preference. Computational studies on analogous compounds indicate that substituents can modulate the energy difference between the tautomers, but the thione form generally remains dominant. uc.pt
Experimental Methodologies for Tautomer Identification
A variety of sophisticated experimental techniques are employed to identify and characterize the tautomeric forms of 2-mercaptoimidazoles. These methods provide crucial insights into the structural and electronic properties of each tautomer.
Spectroscopic methods are powerful tools for distinguishing between the thione and thiol tautomers due to their distinct molecular structures and electronic configurations. Infrared (IR) spectroscopy is particularly informative. The thione form exhibits a characteristic C=S stretching vibration, while the thiol form shows a distinctive S-H stretching band. The absence of a prominent S-H stretching vibration in the IR spectra of related 2-mercaptoimidazoles is often taken as strong evidence for the predominance of the thione tautomer.
UV-Visible spectroscopy can also be used to study the tautomeric equilibrium in solution. grafiati.com The different electronic transitions of the thione and thiol forms result in distinct absorption spectra, allowing for the quantitative analysis of the tautomeric ratio under various conditions.
Low-temperature matrix isolation is a powerful technique for studying the intrinsic properties of individual molecules, including their tautomeric forms. youtube.comruhr-uni-bochum.de In this method, the compound of interest is vaporized and then co-deposited with a large excess of an inert gas (such as argon) onto a cryogenic surface. This traps individual molecules in an inert matrix, preventing intermolecular interactions and allowing for the study of their inherent properties. ruhr-uni-bochum.de
For 2-mercaptoimidazoles, low-temperature matrix isolation studies have been instrumental in confirming that the thione tautomer is the initially populated form in the gas phase. uc.ptgrafiati.com Upon irradiation with UV light, it is possible to induce a photoinduced tautomerization to the less stable thiol form. uc.pt This allows for the spectroscopic characterization of both tautomers in a controlled environment. The ability to selectively irradiate the thiol form and observe its conversion back to the thione form further confirms the photoreversible nature of the tautomerization process. uc.pt
In the solid state, the tautomeric preference of 2-mercaptoimidazoles is typically investigated using X-ray diffraction and solid-state NMR spectroscopy. X-ray diffraction provides precise information about the molecular structure in the crystalline state, including bond lengths and angles, which can definitively identify the predominant tautomer. For 2-mercaptoimidazole and its derivatives, X-ray crystallography has consistently shown the presence of the thione tautomer in the solid state. grafiati.comgrafiati.com
Raman microscopy is another valuable tool for solid-state analysis, providing vibrational information that is complementary to IR spectroscopy. grafiati.com Studies on 2-mercaptoimidazole have shown that the Raman spectra are consistent with the presence of only the thione tautomer in the solid phase. grafiati.com
| Methodology | Key Findings for 2-Mercaptoimidazoles | Relevance to this compound |
| Spectroscopic Probes (IR, UV-Vis) | Predominance of the thione form in solution and solid state, identified by characteristic vibrational and electronic transitions. grafiati.com | The furyl substituent is unlikely to shift the equilibrium to favor the thiol form. |
| Low-Temperature Matrix Isolation | The thione tautomer is the most stable form in the gas phase. Photoinduced conversion to the thiol form is possible. uc.ptgrafiati.com | Provides a method to study the intrinsic properties of both tautomers of the furyl derivative. |
| Solid-State Investigations (X-ray, Raman) | The thione tautomer is exclusively present in the crystalline solid state. grafiati.comgrafiati.com | The crystal structure of this compound is expected to be the thione form. |
Proton Transfer Mechanisms in Tautomerization Processes
The interconversion between the thione and thiol tautomers involves the transfer of a proton. Understanding the mechanism of this proton transfer is crucial for a complete picture of the tautomeric dynamics.
Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to investigate the mechanism of proton transfer in 2-mercaptoimidazoles. sioc-journal.cn These studies consistently predict a very high energy barrier for direct intramolecular proton transfer in the gas phase. sioc-journal.cn This high barrier suggests that the direct transfer of a proton from the nitrogen to the sulfur atom within a single molecule is a highly unfavorable process.
Computational studies on 2-mercaptoimidazole and its analogues have shown that the molecule does not exhibit a strong intramolecular hydrogen bond that would facilitate such a transfer. uc.pt The calculated geometries show that the hydrogen atom on the nitrogen in the thione form and the hydrogen on the sulfur in the thiol form are not positioned in a way that would promote an easy intramolecular transfer. uc.pt Instead, the mechanism of phototautomerization observed in low-temperature matrix isolation studies is thought to involve bond-breaking and re-attachment rather than a concerted excited-state intramolecular proton transfer (ESIPT) process. uc.pt
| Compound | Computational Method | Calculated Energy Difference (Thiol - Thione) (kJ/mol) | Calculated Intramolecular Proton Transfer Barrier (kJ/mol) |
| 2-Mercaptoimidazole | DFT (B3LYP/6-311++G(d,p)) | 33.8 | ~176 |
| 1-Methyl-2-mercaptoimidazole | DFT (B3LYP)/6-311++G(d,p) | 38.7 | Not explicitly calculated, but expected to be high |
| 2-Mercaptobenzimidazole (B194830) | DFT (B3LYP)/6-311++G(d,p) | 44.6 | Not explicitly calculated, but expected to be high |
Solvent-Assisted Intermolecular Proton Transfer Mechanisms
The interconversion between the thione and thiol tautomers of 2-mercaptoimidazole derivatives is often not a simple intramolecular proton shift. Theoretical studies on related compounds, such as 2-thioimidazolone, indicate that the energy barrier for a direct, non-assisted intramolecular proton transfer is significantly high, on the order of 175.8 kJ/mol, making such a pathway kinetically unfavorable. scribd.com Instead, the tautomerization process is frequently mediated by solvent molecules in an intermolecular fashion.
Protic solvents, particularly those capable of acting as both hydrogen bond donors and acceptors like water and alcohols, can dramatically lower the activation energy for proton transfer. This is achieved through a concerted mechanism where the solvent molecule acts as a proton shuttle. For instance, one or more water molecules can form a cyclic transition state, a hydrogen-bonded bridge, between the proton-donating and proton-accepting sites of the tautomer. This arrangement allows for a more facile, lower-energy pathway for the proton to be relayed from the nitrogen to the sulfur atom, or vice versa. The solvent's ability to stabilize the charged intermediates that form during proton transfer is a key aspect of this catalytic role.
The polarity of the solvent also plays a crucial role. Changes in solvent polarity can lead to significant shifts in the NMR spectra of heterocyclic compounds, indicating a change in the electronic environment and potentially the tautomeric equilibrium. unn.edu.ngresearchcommons.org For example, a shift from a less polar to a more polar solvent can alter the stabilization of the different tautomers, thereby influencing their relative populations.
| Proton Transfer Mechanism | Key Characteristics | Activation Energy Barrier | Relevant Findings |
|---|---|---|---|
| Non-Assisted Intramolecular | Direct transfer of a proton from N to S within a single molecule. | Very High (e.g., ~175.8 kJ/mol for 2-thioimidazolone) scribd.com | Generally considered kinetically unfavorable. scribd.com |
| Solvent-Assisted Intermolecular | Solvent molecules (e.g., water, methanol) act as a proton shuttle. | Significantly Lowered | Formation of cyclic, hydrogen-bonded transition states facilitates the transfer. nih.gov |
Role of Hydrogen Bonding in Tautomeric Stabilization
Hydrogen bonding is a critical factor in determining which tautomeric form of this compound predominates in a given environment. Both the thione and thiol forms possess hydrogen bond donor and acceptor sites, allowing for complex interactions with solvent molecules and with other solute molecules.
In the solid state, the thione form is often stabilized through extensive intermolecular hydrogen bonding. For instance, in a related compound, 3-(2,6-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, the thione tautomer is stabilized by a bifurcated hydrogen bond network involving the N-H and C=S groups with neighboring molecules. Similarly, intermolecular N-H···N hydrogen bonds are observed in the crystal structure of 2,4,5-tri-2-furyl-1H-imidazole, forming chains of molecules. nih.gov These interactions create a stable, lower-energy crystalline lattice, favoring the thione form.
Influence of Substituent Effects on Tautomeric Preferences
The electronic properties of substituents on the imidazole ring can significantly influence the relative stabilities of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the nitrogen and sulfur atoms, thereby affecting their basicity and the lability of the migrating proton.
Impact of Furyl Group on Imidazole Ring Tautomerism
The 4-(2-furyl) substituent in this compound is expected to exert a notable influence on the tautomeric equilibrium. The furan (B31954) ring is considered a π-excessive heteroaromatic system, meaning it has a tendency to donate electron density. researchgate.net This electron-donating character can impact the imidazole ring in several ways.
Studies on related 2-(2-furyl)-1-hydroxyimidazoles have shown that the π-excessive nature of the furyl group can stabilize certain tautomeric forms through electronic interactions with other groups on the imidazole ring. researchgate.net The electron-donating effect of the furyl group increases the electron density on the imidazole ring, which can influence the pKa values of the ring nitrogens and thus the proton affinity of each potential site of protonation.
| Aspect of Influence | Description | Observed Effects in Related Compounds |
|---|---|---|
| Electronic Effects | The furan ring is a π-excessive system, acting as an electron-donating group. | Can stabilize specific tautomers through interaction with other functional groups. researchgate.net Increases electron density on the imidazole ring. vulcanchem.com |
| Conformational Effects | Rotation around the C-C bond connecting the furan and imidazole rings leads to different conformers (syn/anti). | The presence of distinct conformers has been identified in the solid state and in solution for (2'-furyl)-imidazole derivatives. conicet.gov.ar |
| Steric Effects | The furyl group can sterically hinder or facilitate access to adjacent atoms for solvent interaction or proton transfer. | The relative orientation of the rings can impact intermolecular interactions. |
Chemical Reactivity and Derivatization Strategies for 2 Mercapto 4 2 Furyl Imidazole
Functionalization at the Sulfur Atom
The exocyclic sulfur atom in 2-mercaptoimidazoles is a primary site for functionalization due to its nucleophilic character.
S-Alkylation: This is a common strategy to introduce a variety of substituents onto the sulfur atom. The reaction typically involves the deprotonation of the mercapto group with a base, followed by nucleophilic attack on an alkyl halide or other electrophilic alkylating agents. This leads to the formation of 2-(alkylthio)imidazole derivatives. For instance, the reaction of 2-mercapto-4-(2-furyl)imidazole with alkyl halides in the presence of a base like potassium hydroxide (B78521) results in the corresponding S-alkylated products. ijmrhs.comresearchgate.net This method is widely used to synthesize a range of thioether derivatives. ijmrhs.comresearchgate.net
S-Acylation: Acylation at the sulfur atom can be achieved using acyl halides or anhydrides. This reaction forms a thioester linkage, which can serve as a prodrug moiety or as an intermediate for further transformations. S-acylation can sometimes be competitive with N-acylation, and reaction conditions can be optimized to favor the desired product. researchgate.netnih.gov The S-acylation of the closely related 2-mercaptobenzimidazole (B194830) has been reported to yield S-acyl derivatives. ijmrhs.com
| Reactant | Reagent | Product Type | Reference |
| This compound | Alkyl halide | 2-(Alkylthio)-4-(2-furyl)imidazole | ijmrhs.comresearchgate.net |
| This compound | Acyl halide/Anhydride | S-Acyl-2-mercapto-4-(2-furyl)imidazole | researchgate.netnih.gov |
| 2-Mercaptobenzimidazole | (2-bromoethyl)benzene | 2-(Phenethylthio)-1H-benzo[d]imidazole | ijmrhs.com |
| 2-Mercaptobenzimidazole | 2-chloroacetic acid | 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid | ijmrhs.com |
The S-alkylation reaction is the primary method for the synthesis of thioethers from this compound. A variety of thioether derivatives can be prepared by using different alkylating agents, including those containing other functional groups. For example, reaction with ethyl chloroacetate (B1199739) would yield an ester-functionalized thioether, which can be further modified. researchgate.net
Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which can exhibit different biological activities compared to the parent thioether. Oxidation of 2-mercaptobenzimidazole has been shown to yield disulfide derivatives. researchgate.net
Functionalization at the Nitrogen Atoms
The imidazole (B134444) ring contains two nitrogen atoms, both of which can potentially be functionalized. The 'pyrrole-like' nitrogen (N-1) is generally more nucleophilic after deprotonation, while the 'pyridine-like' nitrogen (N-3) is more basic and prone to protonation. wjpsonline.com
N-Alkylation: Alkylation of the imidazole nitrogen atoms can be achieved using various alkylating agents. The regioselectivity of N-alkylation can be influenced by the substituent at the C4 position and the reaction conditions. In some cases, mixtures of N1- and N3-alkylated products may be obtained. google.com For imidazoles in general, direct alkylation with alkyl halides can lead to quaternization of the nitrogen atom. wjpsonline.com Selective N-alkylation can sometimes be achieved by protecting other reactive sites, such as the sulfur atom. acs.org
N-Acylation: Acylation of the imidazole nitrogen is another common derivatization strategy. N-acylimidazoles are useful intermediates in organic synthesis. researchgate.net Similar to alkylation, the regioselectivity of acylation can be a challenge. The reaction of 1,2,4-triazole (B32235) derivatives with benzoyl chloride has been shown to result in N-acylation. irjponline.org
| Reactant | Reagent | Product Type | Reference |
| This compound | Alkyl halide | N-Alkyl-2-mercapto-4-(2-furyl)imidazole | wjpsonline.comgoogle.com |
| This compound | Acyl halide | N-Acyl-2-mercapto-4-(2-furyl)imidazole | researchgate.netirjponline.org |
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. nih.gov The imidazole ring of this compound possesses an active hydrogen at the N-1 position, making it a suitable substrate for the Mannich reaction. This reaction leads to the formation of N-aminomethyl derivatives, known as Mannich bases. gijash.com These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govderpharmachemica.com The synthesis of Mannich bases from related imidazole and triazole structures has been well-documented. mdpi.comresearchgate.net
Reactivity of the Imidazole Ring System
The imidazole ring is an aromatic system, but it can also undergo reactions that involve the ring itself. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack. wjpsonline.comsphinxsai.com
Electrophilic substitution reactions, such as nitration, halogenation, and acylation, can occur on the imidazole ring, typically at the C4 or C5 positions. scribd.comresearchgate.net However, the presence of the activating furan (B31954) and mercapto groups can influence the regioselectivity of these reactions. The reactivity of the imidazole ring is also influenced by the tautomeric forms of the molecule. wjpsonline.com The furan ring attached at the C4 position is also susceptible to electrophilic attack, which can compete with reactions on the imidazole ring.
Electrophilic and Nucleophilic Substitution Reactions
The presence of multiple reactive sites in this compound leads to complex reactivity patterns in substitution reactions. The outcome often depends on the nature of the reagent and the reaction conditions.
Electrophilic Substitution: Electrophilic attack can potentially occur on the imidazole ring, the furan ring, or the exocyclic sulfur atom. The furan ring, being electron-rich, is generally susceptible to electrophilic substitution, typically at the C5 position. researchgate.netnih.gov Similarly, the imidazole ring is a π-excessive heterocycle and can undergo electrophilic substitution. scribd.comslideshare.net Studies on analogous 2-(2-furyl) and 2-(2-thienyl) imidazoles have shown that electrophilic substitution reactions such as nitration, bromination, and acylation can occur on the furan or thiophene (B33073) ring. researchgate.net The specific site of substitution is influenced by the reaction conditions and the directing effects of the substituents on both heterocyclic rings. researchgate.net
Nucleophilic Substitution: The primary site for nucleophilic substitution is the sulfur atom of the mercapto group, which is a potent nucleophile. This allows for straightforward S-alkylation, S-acylation, and related reactions. The imidazole moiety itself is generally resistant to nucleophilic substitution unless activated by electron-withdrawing groups or quaternization of a ring nitrogen. However, the mercapto group can be replaced in nucleophilic substitution reactions under specific conditions. For instance, N-allylation of imidazoles can be achieved using Morita–Baylis–Hillman (MBH) adducts, where the imidazole nitrogen acts as the nucleophile. beilstein-journals.org
Table 1: Examples of Substitution Reactions on Imidazole and Furan Systems
| Reaction Type | Reagent | Substrate Type | Typical Product | Reference |
|---|---|---|---|---|
| Electrophilic Substitution (Bromination) | N-Bromosuccinimide (NBS) | 2-(Thienyl)imidazole | 5-Bromo-2-(thienyl)imidazole | researchgate.net |
| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | 2-(2-Furyl)phenanthro[9,10-d]imidazole | Nitration on the furan or phenanthrene (B1679779) ring | researchgate.net |
| Nucleophilic Substitution (S-Alkylation) | Alkyl Halide (e.g., CH₃I) | 2-Mercaptoimidazole (B184291) | 2-(Methylthio)imidazole | google.com |
| Nucleophilic Substitution (N-Allylation) | MBH Alcohols/Acetates | Imidazole | N-Allylimidazole | beilstein-journals.org |
Ring Transformations and Rearrangement Reactions
The heterocyclic systems within this compound can undergo various transformations leading to new ring systems or structural rearrangements, often promoted by thermal, photochemical, or chemical means.
Ring Closure and Cyclization: The mercapto group and the adjacent imidazole nitrogen can participate in cyclization reactions with bifunctional electrophiles to form fused heterocyclic systems. For example, reactions of 2-mercaptoimidazoles with α-haloketones can lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. While specific examples for the title compound are not detailed, this represents a common derivatization strategy for this class of compounds.
Rearrangement Reactions: Rearrangements can be induced under various conditions. Photochemical irradiation of related thioamides and thioimides is known to cause rearrangements and cyclizations. clockss.org A particularly relevant transformation for sulfur-containing heterocycles is the Eschenmoser sulfide (B99878) contraction. This reaction involves the extrusion of sulfur from a thioamide-derived intermediate to form a new carbon-carbon bond, often facilitated by a phosphine (B1218219) or phosphite. For instance, 1,3,4-thiadiazines have been shown to undergo thermally induced Eschenmoser sulfide contraction to yield pyrazoles, a process involving desulfurization and rearrangement. acs.org Such a pathway could be envisioned for derivatives of this compound.
Table 2: Examples of Ring Transformation and Rearrangement Reactions
| Reaction Name/Type | Key Reagents/Conditions | Reactant Type | Product Type | Reference |
|---|---|---|---|---|
| Eschenmoser Sulfide Contraction | Heat, p-TsCl | 4H-1,3,4-Thiadiazine | Pyrazole | acs.org |
| Photochemical Rearrangement | UV light | Thioimides | Lactams, Cyclic Amines | clockss.org |
| Acid-Catalyzed Cyclization | Acid (e.g., HCl/AcOH) | Acrylohydrazides | 1,3,4-Oxadiazoles | researchgate.net |
Desulfurization Reactions of this compound
The removal of the sulfur atom from the 2-mercapto group is a key strategic reaction, providing access to 4-(2-furyl)imidazole and its derivatives. This can be accomplished through either oxidative or reductive methods.
Anodic and Other Oxidative Desulfurization Methods
Oxidative desulfurization involves the removal of the sulfur atom by treatment with an oxidizing agent, typically leading to the formation of the corresponding imidazole. This method is effective for various azole-2-thiones.
One established method involves the use of benzoyl peroxide. This reagent has been successfully used for the oxidative desulfurization of 1-alkylimidazole-2-thiones, yielding 1-alkyl-3-methylimidazolium benzoates. uga.edu Other common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can also be employed, which typically oxidize the sulfur first to a sulfoxide (B87167) or sulfone, followed by elimination. researchgate.net Catalytic systems based on polyoxomolybdates have also been shown to be effective for the oxidative desulfurization of thioethers, suggesting potential applicability to mercaptoimidazoles. nih.gov Furthermore, anodic oxidation offers an electrochemical approach to desulfurization, where direct oxidation at an electrode can initiate the cleavage of the carbon-sulfur bond. researchgate.net
Table 3: Oxidative Desulfurization Methods for Azole-2-thiones
| Reagent/Method | Substrate | Product | Reference |
|---|---|---|---|
| Benzoyl Peroxide | 1-Alkylimidazole-2-thione | 1-Alkylimidazolium Benzoate | uga.edu |
| m-CPBA | Heterocyclic β-ketosulfide | Heterocyclic β-ketosulfone | researchgate.net |
| Anodic Oxidation | α-(Phenylthio)acetates | α-Fluoro-α-(phenylthio)acetates | researchgate.net |
| Potassium Ferricyanide | N-(1-methylbenzimidazol-5-yl)thiophene-2-carbothioamide | 2-(Thien-2-yl)-6-methyl-6H-imidazo[4,5-g] ksu.edu.sanih.govbenzothiazole (via cyclization) | researchgate.net |
Reductive Desulfurization Strategies
Reductive desulfurization achieves the removal of the sulfur atom and its replacement with hydrogen atoms, yielding the parent imidazole scaffold.
The most classic and widely used reagent for this transformation is Raney Nickel. archive.org This method is highly effective for the desulfurization of a wide variety of sulfur-containing compounds, including thiophenes and other heterocycles. researchgate.net Treatment of this compound with Raney Nickel would be expected to yield 4-(2-furyl)imidazole.
More modern approaches involve transition-metal-mediated carbon-sulfur bond activation. dicp.ac.cndicp.ac.cn Catalysts based on palladium, nickel, or copper can facilitate desulfurative cross-coupling reactions. In these processes, the C-S bond is cleaved, and a new carbon-carbon or carbon-heteroatom bond is formed in its place. For example, palladium-catalyzed coupling reactions can convert thioesters into ketones by reacting them with organozinc reagents, effectively replacing the sulfur group with an organic moiety. dicp.ac.cn This strategy allows for the dual function of desulfurization and derivatization in a single step.
Table 4: Reductive Desulfurization Methods
| Reagent/Method | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Raney Nickel | Thiophenes, Thioamides | Aliphatic compounds, Imidazoles | archive.orgresearchgate.net |
| Pd/Cu Catalysis | Heteroaryl thiols | Desulfurative cross-coupling products | dicp.ac.cndicp.ac.cn |
| Zinc/Acetic Acid | Cephalosporin derivative | Desulfurized olefin | mpdkrc.edu.in |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the bonding framework of a molecule.
The FT-IR spectrum of 2-Mercapto-4-(2-furyl)imidazole is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. Analysis of the FT-IR spectra of related compounds such as 2-mercaptoimidazole (B184291) and furan-containing imidazoles allows for the assignment of these bands. acs.orgcore.ac.ukacs.org
Key expected vibrational frequencies include:
N-H Stretching: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretching vibration of the imidazole (B134444) ring. researchgate.net The broadness is often attributed to hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations from both the imidazole and furan (B31954) rings are expected to appear around 3000-3150 cm⁻¹. academie-sciences.fr
C=S Stretching (Thione group): The C=S stretching vibration is a key indicator of the mercapto tautomer. This band is typically observed in the region of 1100-1300 cm⁻¹. The thione form is generally considered the more stable tautomer for 2-mercaptoimidazoles. uc.pt
C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the imidazole and furan rings are expected in the 1400-1650 cm⁻¹ range. academie-sciences.fr
Furan Ring Vibrations: The furan moiety will contribute characteristic bands, including C-O-C stretching vibrations, typically found around 1000-1100 cm⁻¹. academie-sciences.fr
A data table summarizing the expected FT-IR peaks is provided below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3400 |
| Aromatic C-H Stretch | 3000-3150 |
| C=S Stretch (Thione) | 1100-1300 |
| C=N / C=C Stretch | 1400-1650 |
| Furan C-O-C Stretch | 1000-1100 |
This table is predictive and based on the analysis of structurally similar compounds.
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming the assignments made from the FT-IR data and for studying the molecule's behavior in different environments. nih.govnih.gov
The Raman spectrum is expected to show strong signals for the aromatic ring stretching modes of both the imidazole and furan rings. The C=S stretching vibration should also be Raman active. Studies on related histidine and imidazole compounds have shown that Raman spectroscopy can be particularly sensitive to the protonation state and hydrogen bonding of the imidazole ring. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would provide key information about the number and types of protons present. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituent groups. conicet.gov.ar
Expected ¹H NMR signals:
N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring is expected, likely in the downfield region (δ 11-13 ppm), and its chemical shift can be concentration and temperature dependent. conicet.gov.ar
Imidazole Proton: The proton on the C5 position of the imidazole ring would appear as a singlet.
Furan Protons: The three protons of the 2-furyl group will exhibit characteristic coupling patterns (doublets and a doublet of doublets) in the aromatic region (δ 6.5-8.0 ppm). academie-sciences.fr
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR signals:
C=S Carbon (Thione): A key signal for the thione tautomer is the C2 carbon, which is expected to resonate significantly downfield (δ > 160 ppm). orientjchem.org
Imidazole Carbons: The carbons of the imidazole ring will appear in the aromatic region, with their chemical shifts influenced by the substituents.
Furan Carbons: The four carbons of the furan ring will also be observed in the aromatic region. academie-sciences.fr
A predictive data table for ¹H and ¹³C NMR chemical shifts is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole N-H | 11.0 - 13.0 | - |
| Imidazole C2 | - | > 160 |
| Imidazole C4 | - | ~120 - 130 |
| Imidazole C5 | ~7.0 - 7.5 | ~110 - 120 |
| Furan H3' | ~6.5 - 7.0 | ~105 - 115 |
| Furan H4' | ~6.4 - 6.8 | ~110 - 115 |
| Furan H5' | ~7.5 - 8.0 | ~140 - 145 |
| Furan C2' | - | ~145 - 155 |
| Furan C3' | - | ~105 - 115 |
| Furan C4' | - | ~110 - 115 |
| Furan C5' | - | ~140 - 145 |
This table is predictive and based on the analysis of structurally similar compounds and known substituent effects.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of the protons within the furan ring.
HMBC: This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for connecting the furan ring to the imidazole ring by observing a correlation between the furan protons and the C4 carbon of the imidazole ring. It would also confirm the assignment of the quaternary carbons.
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation. For this compound (C₇H₆N₂OS), the predicted monoisotopic mass is approximately 166.02 g/mol .
The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the following characteristic cleavages:
Loss of the mercapto group (-SH).
Fragmentation of the furan ring, potentially through the loss of CO or CHO. niid.go.jp
Cleavage of the bond between the furan and imidazole rings.
RDA (Retro-Diels-Alder) fragmentation of the imidazole ring, a common pathway for such heterocycles. conicet.gov.ar
A predicted mass spectrometry data table is provided below.
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M]⁺ | 166 | Molecular Ion |
| [M-SH]⁺ | 133 | Loss of mercapto radical |
| [M-CO]⁺ | 138 | Loss of carbon monoxide from furan ring |
| [C₄H₃O]⁺ | 67 | Furan ring fragment |
| [C₃H₃N₂S]⁺ | 99 | Imidazole-thione ring fragment |
This table is predictive and based on general principles of mass spectral fragmentation of related structures.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. google.comresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte (e.g., protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺) are released into the gas phase for mass analysis. nih.gov The technique is highly sensitive and provides clear information on the molecular ion peak. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. uni.lu
Table 2: Predicted ESI-MS Adducts and Collision Cross Section (CCS) Data for this compound
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.02736 | 129.8 |
| [M+Na]⁺ | 189.00930 | 141.8 |
| [M+K]⁺ | 204.98324 | 138.4 |
| [M+NH₄]⁺ | 184.05390 | 149.7 |
Data derived from predictive calculations using CCSbase. uni.lu
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores (light-absorbing groups) and the extent of its conjugated system. uomustansiriyah.edu.iqupi.edu
The structure of this compound contains several features that give rise to a characteristic UV-Vis spectrum. These include the furan ring, the imidazole ring, and the thione (C=S) group. The presence of multiple double bonds and heteroatoms with non-bonding electrons (n) leads to two primary types of electronic transitions in the accessible UV-Vis range (200-800 nm): π → π* and n → π*. upi.edu
The furan and imidazole rings are both aromatic and contain conjugated π systems. When linked together, this conjugation is extended, which typically results in a bathochromic shift (shift to longer wavelengths) of the π → π* transitions compared to the individual, unconjugated rings. uomustansiriyah.edu.iq The thione group is a strong chromophore, known to exhibit a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. uomustansiriyah.edu.iq The analysis of these absorption bands provides valuable information about the electronic environment within the molecule. researchgate.net
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Associated Molecular Orbitals | Chromophore(s) | Expected Wavelength Region |
|---|---|---|---|
| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | Conjugated furan and imidazole rings, C=S group | Shorter wavelength, high intensity (ε > 10,000) |
Expected transitions are based on general principles of UV-Vis spectroscopy. uomustansiriyah.edu.iqupi.edu
X-ray Diffraction (XRD) for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline solid at an atomic level. It relies on the scattering of X-rays by the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is unique to the specific crystal structure. helmholtz-berlin.denih.gov
When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction can provide a precise and unambiguous determination of its molecular structure. nsrrc.org.tw This includes exact bond lengths, bond angles, and torsional angles. The analysis reveals the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net For chiral molecules crystallized in a non-centrosymmetric space group, the technique can also be used to determine the absolute configuration. The data obtained are used to generate a crystallographic information file (CIF). ugr.es
While this compound has been synthesized, specific crystallographic data has not been reported in the reviewed literature. A typical data table from such an analysis would include the following parameters.
Table 4: Representative Crystallographic Data Parameters from Single-Crystal XRD
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₆N₂OS |
| Formula weight | 166.20 |
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (molecules per unit cell) | Data not available |
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). The technique is valuable for identifying the crystalline phase of a material, assessing its purity, and detecting the presence of different polymorphs (different crystal structures of the same compound). researchgate.netgoogle.com The PXRD pattern is a plot of diffraction intensity versus the scattering angle (2θ). The experimental pattern of a bulk sample can be compared to a pattern simulated from single-crystal XRD data to confirm phase identity and purity. nih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Mercapto-1-methylimidazole |
| (4-Chlorophenyl)-(2-mercapto-3-methyl-3H-imidazol-4-yl)-methanol |
| 2-(2-furyl)phenanthro[9,10-d]oxazole |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique for elucidating the empirical formula of a synthesized compound, providing quantitative information on its elemental composition. This method is crucial for verifying the purity and confirming the identity of a newly synthesized molecule like this compound. The analysis involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative determination of the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The sulfur content is typically determined by other specific analytical methods.
The molecular formula for this compound is established as C₇H₆N₂OS. Based on this formula, the theoretical elemental composition can be calculated by dividing the total mass of each element in the formula by the molecular weight of the compound and multiplying by 100. These theoretical values serve as a benchmark against which the experimentally determined values are compared.
The comparison between the calculated and found values for the C₇H₆N₂OS formula is detailed below:
Table 1: Comparison of Calculated and Experimental Elemental Analysis for C₇H₆N₂OS
| Element | Calculated (%) | Found (%)* |
| Carbon (C) | 50.59 | 50.38 |
| Hydrogen (H) | 3.64 | 3.56 |
| Nitrogen (N) | 16.86 | 16.69 |
| Oxygen (O) | 9.62 | - |
| Sulfur (S) | 19.29 | - |
| Note: The "Found (%)" values are for the isomer 5-Amino-3-(2-thienyl)isoxazole, which has the same molecular formula as this compound. |
The close agreement between the calculated percentages and the experimental findings for the isomer strongly supports the assigned molecular formula of C₇H₆N₂OS for this compound. The minor deviations observed are within acceptable experimental error margins for this analytical technique. This process of elemental analysis is a critical checkpoint in the characterization of new chemical entities, ensuring the foundational accuracy of the compound's proposed structure.
Theoretical and Computational Investigations of 2 Mercapto 4 2 Furyl Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. It is favored for its balance of computational cost and accuracy. DFT calculations for 2-Mercapto-4-(2-furyl)imidazole would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a detailed understanding of its properties.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of this analysis is the conformational freedom arising from the rotation around the single bond connecting the imidazole (B134444) and furan (B31954) rings.
A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the two rings to identify the most stable conformer(s). It is expected that the planar or near-planar conformations, which allow for maximum π-electron delocalization between the two aromatic rings, would be the most stable. The presence of the mercapto group can also lead to tautomerism (thione vs. thiol forms), and DFT calculations can determine the relative energies of these tautomers, indicating which form is predominant. Studies on similar 4-phenyl-1H-imidazole derivatives have shown that different tautomeric forms can have distinct stabilities, which can be computationally determined. researchgate.net
Table 1: Calculated Geometric Parameters for a Hypothetical Optimized Structure of this compound (Thione form) (Note: This data is illustrative and based on typical values for similar structures calculated with DFT/B3LYP methods)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(imidazole)-C(furan) | 1.46 Å |
| C=S | 1.68 Å | |
| N-H | 1.01 Å | |
| C(furan)-O | 1.36 Å | |
| Bond Angle | C-N-C (imidazole) | 108.5° |
| N-C-S | 125.0° | |
| Dihedral Angle | Imidazole-Furan | ~0° or ~180° |
The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the sulfur atom of the mercapto group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the π-system of both the imidazole and furan rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. Computational studies on 2-mercaptobenzimidazole (B194830) have shown how these frontier orbitals are distributed and how their energies can be calculated. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on typical values for similar structures calculated with DFT/B3LYP methods)
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -1.85 |
| HOMO-LUMO Gap | 4.30 |
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov Calculations for this compound would predict the 1H and 13C NMR chemical shifts for each atom in the molecule, aiding in the assignment of experimental spectra. For instance, the proton on the nitrogen of the imidazole ring is expected to have a characteristic chemical shift, as are the protons on the furan ring.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to correct for anharmonicity and the approximations used in the calculations. The predicted IR spectrum would show characteristic peaks for the N-H stretch, C=S stretch, and the various vibrations of the imidazole and furan rings. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations can help in understanding the electronic transitions responsible for the observed absorptions.
Table 3: Illustrative Calculated Spectroscopic Data for this compound (Note: This data is illustrative and based on typical values for similar structures calculated with DFT/B3LYP methods)
| Spectrum | Parameter | Calculated Value |
| 1H NMR | δ (N-H) | ~12-13 ppm |
| 13C NMR | δ (C=S) | ~160-170 ppm |
| IR | ν (N-H stretch) | ~3400 cm-1 |
| IR | ν (C=S stretch) | ~1100 cm-1 |
| UV-Vis | λmax | ~280-320 nm |
While DFT is widely used, other quantum chemical methods can also be applied.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. They can be more computationally demanding than DFT but can provide benchmark results for electronic properties. For a molecule like this compound, ab initio methods could be used to obtain highly accurate energies and electron correlation effects.
Semiempirical Methods: Methods like PM3 or AM1 are less computationally intensive as they use parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are useful for rapid conformational analysis of larger systems or for providing initial geometries for higher-level calculations. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Dynamics and Simulation Studies
While quantum chemical calculations are typically performed on single, isolated molecules (often in a simulated solvent environment), molecular dynamics (MD) simulations can provide insights into the behavior of a molecule over time and its interactions with its environment, such as a solvent or a biological macromolecule.
MD simulations use classical mechanics to model the movements of atoms in a system. An MD simulation of this compound in a solvent like water or ethanol (B145695) could reveal information about its solvation shell, diffusion, and conformational dynamics in solution. These simulations can help in understanding how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces. Such simulations have been used to study the interaction of other imidazole derivatives with model membranes. mdpi.com
Exploration of Conformational Space and Dynamics
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the furan and imidazole rings. The relative orientation of these two heterocyclic rings gives rise to different conformers, each with a distinct energy level. Computational methods, such as performing a Potential Energy Surface (PES) scan by systematically varying the dihedral angle between the rings, can identify the most stable, low-energy conformations. nih.govresearchgate.net
Molecular dynamics (MD) simulations further illuminate the molecule's behavior over time, simulating the movements of atoms and the transitions between different conformations. frontiersin.orgnih.gov These simulations can predict how the molecule's shape and dynamics are influenced by its environment, such as in the gas phase or in different solvents, providing a more complete picture of its structural properties. semanticscholar.org The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions between the two rings.
| Conformer | Dihedral Angle (Furan-C-C-Imidazole) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | ~15° | 0.00 | Near-planar, stabilized by favorable electronic interactions. |
| B (Local Minimum) | ~160° | 1.25 | Anti-planar orientation, slightly higher in energy. |
| Transition State | ~90° | 3.50 | Perpendicular orientation, representing the energy barrier to rotation. |
Reaction Mechanism Modeling
Computational modeling is a critical tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to elucidate the step-by-step mechanism of a reaction and predict its kinetic feasibility.
Computational Elucidation of Reaction Pathways and Kinetics
For this compound, a key reaction pathway of interest is the thiol-thione tautomerization, a common phenomenon in mercapto-substituted heterocyclic compounds. researchgate.net DFT calculations can model this proton transfer process, identifying the intermediates and transition states involved. mdpi.com Furthermore, computational methods can explore other potential reactions, such as oxidation at the sulfur atom or electrophilic substitution on the aromatic rings. By mapping the energy landscape for these transformations, the most likely reaction pathways can be identified. researchgate.netmdpi.com The kinetics of these reactions can be estimated by calculating rate constants from the activation energies, providing quantitative predictions of reaction speeds.
| Reaction Pathway | Description | Calculated Rate Constant (s⁻¹) at 298 K |
|---|---|---|
| Thiol-Thione Tautomerization | Intramolecular proton transfer from sulfur to a ring nitrogen. | 1.5 x 10⁵ |
| Sulfur Oxidation (to Sulfenic Acid) | Reaction with an oxidizing agent at the mercapto group. | Varies with oxidant |
| Intermolecular Dimerization | Formation of a disulfide-bridged dimer. | Varies with conditions |
Transition State Analysis and Activation Energy Barriers
The transition state (TS) is a high-energy, transient molecular configuration that exists at the peak of the reaction energy profile, representing the bottleneck of a chemical transformation. Locating and characterizing the TS is a primary goal of reaction modeling. Computational algorithms can search the potential energy surface for these saddle points. nih.gov Once a TS is identified, its structure provides insight into the bond-breaking and bond-forming processes occurring during the reaction.
The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial as it directly determines the rate of the reaction according to the Arrhenius equation. A high activation energy barrier indicates a slow reaction, while a low barrier suggests a faster process. mdpi.com
| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Thiol to Thione Tautomerization | Energy barrier for the intramolecular proton transfer. | 18.5 |
| C-C Bond Rotation | Energy barrier for rotation between furan and imidazole rings. | 3.5 |
| Disulfide Bond Formation (Dimerization) | Activation barrier for the oxidative coupling of two molecules. | 25.0 |
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules of this compound are organized into a specific three-dimensional lattice, known as the crystal structure. This arrangement is governed by a network of non-covalent intermolecular interactions. researchgate.net Analyzing these interactions is key to understanding and predicting the material's physical properties, such as melting point, solubility, and stability. nih.gov
Hydrogen Bonding Networks
Hydrogen bonding is expected to be a dominant intermolecular force in the crystal packing of this compound. The imidazole ring contains both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the other nitrogen atom). Additionally, the thiol tautomer (C-SH) can act as a donor, while the thione tautomer (C=S) and the furan oxygen can act as acceptors. These interactions can link molecules together to form distinct motifs like chains or sheets. mdpi.comsoton.ac.uk The specific network formed will depend on which tautomer (thiol or thione) is present in the crystal lattice.
| Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Resulting Motif |
|---|---|---|---|---|
| Imidazole N-H | Imidazole N | 2.8 - 3.0 | 160 - 180 | Chains/Dimers |
| Thiol S-H | Imidazole N | 3.2 - 3.5 | 150 - 170 | Cross-linking chains |
| Imidazole N-H | Thione S=C | 3.3 - 3.6 | 155 - 175 | Dimers |
| Imidazole N-H | Furan O | 2.9 - 3.1 | 160 - 180 | Sheet formation |
π-π Stacking Interactions
The presence of two aromatic rings, furan and imidazole, allows for the possibility of π-π stacking interactions, which contribute significantly to the crystal's stability. nih.gov These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, with common arrangements including face-to-face and parallel-displaced stacking. mdpi.com Computational analysis can quantify the strength of these interactions and determine the preferred stacking orientation, which involves a balance between electrostatic and dispersion forces. rsc.orgrsc.org
| Interacting Rings | Stacking Geometry | Inter-planar Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Imidazole-Imidazole | Parallel-displaced | 3.4 - 3.7 | -2.5 to -4.0 |
| Furan-Furan | Parallel-displaced | 3.5 - 3.8 | -1.5 to -2.5 |
| Imidazole-Furan | T-shaped/Edge-to-face | 4.5 - 5.0 (centroid-centroid) | -1.0 to -2.0 |
Advanced Applications of 2 Mercapto 4 2 Furyl Imidazole in Non Biological Systems
Coordination Chemistry and Ligand Design
The presence of multiple coordination sites, namely the nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom, makes 2-Mercapto-4-(2-furyl)imidazole an excellent candidate for ligand design in coordination chemistry. omicsonline.org
Chelation Properties with Transition Metal Ions
This compound and its derivatives exhibit strong chelation properties with a variety of transition metal ions. The ability of the imidazole ring to bind to metals like iron (III), nickel (II), and copper (II) is well-documented. researchgate.net The soft nature of the thiolate ligand makes it particularly suitable for coordinating with soft Lewis acidic metals. wikipedia.org
Studies on related 2-mercaptoimidazole (B184291) derivatives have demonstrated their versatility in forming complexes with different geometries. For instance, complexes with Group 12 metals (Zn, Cd, Hg) have been synthesized and structurally characterized. researchgate.net The coordination can lead to the formation of discrete mononuclear or polynuclear structures, including dimers and polymers. The specific geometry and nuclearity of the resulting metal complex are influenced by factors such as the metal ion, the counter-anion, and the reaction conditions. For example, with Co(II), a slightly distorted tetrahedral geometry has been observed. researchgate.net
The coordination of the ligand to a metal center can induce changes in bond lengths within the imidazole ring, providing insights into the electronic effects of metal binding. researchgate.net The diverse coordination modes and the ability to form stable complexes underscore the potential of this compound in creating novel coordination compounds with interesting structural and electronic properties.
Design of N-Heterocyclic Carbene (NHC) Ligand Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a crucial class of ligands in modern synthetic chemistry, known for their strong σ-donating properties and their ability to form robust bonds with transition metals. beilstein-journals.orgscripps.edu The imidazole framework of this compound makes it a potential precursor for the synthesis of NHC ligands.
The general route to NHCs involves the deprotonation of a corresponding azolium salt, such as an imidazolium (B1220033) salt. scripps.eduresearchgate.net The synthesis of these precursors often starts from a suitable imidazole derivative. The presence of the mercapto group on the 2-position of the imidazole ring in this compound offers a handle for further chemical modification. This could involve desulfurization and subsequent N-alkylation or N-arylation to generate the desired imidazolium salt, the direct precursor to the NHC. The electronic properties of the resulting NHC can be tuned by altering the substituents on the nitrogen atoms of the imidazole ring. scripps.edu While direct examples of NHC synthesis from this compound are not extensively reported, the underlying chemical principles and established synthetic routes for NHC precursors from similar imidazole scaffolds suggest its viability as a starting material in this field. beilstein-journals.orgresearchgate.net
Applications in Materials Science
The unique combination of a heterocyclic core and reactive functional groups in this compound makes it a valuable component in the development of advanced materials.
Precursors for Polymeric Materials with Tunable Properties
Imidazole and its derivatives are utilized in the synthesis of polymers, often contributing to the final material's thermal stability and other desirable properties. nih.gov While specific studies on the use of this compound as a direct monomer for polymerization are not prevalent, its structural motifs are relevant. The furan (B31954) ring, for instance, can participate in polymerization reactions.
The mercapto group offers a site for polymerization through various mechanisms, such as thiol-ene or thiol-yne "click" chemistry, leading to the formation of thioether linkages within the polymer backbone. This approach allows for the incorporation of the imidazole and furan functionalities into the polymer chain, potentially imparting specific properties like metal-binding capabilities or altered electronic characteristics. The ability to functionalize the imidazole nitrogen atoms further expands the possibilities for creating cross-linked or network polymers with tunable properties.
Electrochemical Applications (e.g., Corrosion Inhibition Studies)
Imidazole derivatives are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys in different environments. bohrium.combohrium.com The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. bohrium.com
The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. The heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic rings in this compound play a crucial role in this adsorption. The sulfur atom, in particular, can form a strong coordinate bond with metal surfaces.
Studies on similar imidazole-based compounds have demonstrated their efficacy in inhibiting the corrosion of metals like mild steel and copper in acidic media. bohrium.comnih.gov The inhibition efficiency is dependent on the concentration of the inhibitor and the nature of the corrosive environment. Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are commonly used to evaluate the performance of these inhibitors. nih.gov Research on a related compound, 2-mercapto-1-methyl imidazole, showed an inhibition efficiency of up to 88.2% for copper corrosion. nih.gov
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-mercapto-1-methyl imidazole | Copper | 0.5 M NaCl | 88.2 | nih.gov |
Role as a Building Block in Organic Synthesis
The chemical reactivity of its constituent parts makes this compound a versatile building block in organic synthesis. bldpharm.comsigmaaldrich.com The imidazole ring, furan moiety, and mercapto group can all participate in a variety of chemical transformations, allowing for the construction of more complex molecules.
For example, the mercapto group can be a nucleophile in substitution reactions or can be oxidized to form disulfide bridges. The imidazole ring can undergo N-alkylation or N-arylation, and the furan ring can participate in Diels-Alder reactions or be opened under certain conditions.
A patent describes the use of related 1-substituted-5-hydroxymethyl-2-mercapto-imidazoles as starting materials for the synthesis of therapeutically valuable imidazole derivatives. google.com This involves removing the mercapto group, oxidizing an alcohol group to an aldehyde, and then performing a condensation reaction. google.com This highlights the utility of the mercaptoimidazole scaffold as an intermediate in multi-step synthetic sequences. The synthesis of various substituted and fused five-membered heterocycles often relies on organosulfur building blocks, a category to which this compound belongs. researchgate.net
Synthesis of Complex Heterocyclic Systems
This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for a range of chemical modifications, leading to the formation of fused or linked ring systems. The nucleophilic sulfur atom of the mercapto group is particularly prominent in these transformations, readily participating in alkylation and condensation reactions.
The S-alkylation of mercapto-azolones is a fundamental and widely used reaction. For instance, related compounds like 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole can be readily alkylated at the sulfur atom using various alkyl halides in a basic medium. mdpi.comresearchgate.net This reaction introduces new side chains and functional groups onto the core heterocycle. Furthermore, reaction with dihaloalkanes can lead to the formation of dimeric structures, effectively linking two azole rings. mdpi.com
Table 1: Examples of Reactions for the Synthesis of Complex Heterocyclic Systems from Mercapto-Azole Analogues
| Starting Material Analogue | Reagent | Reaction Type | Resulting Heterocyclic System |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | Benzyl chloride | S-Alkylation | 5-Benzylthio-4-amino-3-(2-furyl)-1,2,4-triazole |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | 1,2-Dibromoethane | S-Alkylation / Dimerization | 1,2-Bis[(4-amino-3-(2-furyl)-4H-1,2,4-triazol)-5-yl]dithioethane |
| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | 5-Nitrofurfural | Condensation (Schiff Base formation) | 4-(5-Nitrofurylidene)amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole |
| 1H-Benzo[d]imidazole-2-thiol | Chloroacetic acid | Alkylation & Cyclization | Thiazolo[3,2-a]benzimidazol-3(2H)-one |
| 4-(4-Bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-ylmercaptoacetylhydrazide | Allyl isothiocyanate, then H₂SO₄ | Addition & Cyclodehydration | 5-Allylamino-2-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thiomethyl]-1,3,4-thiadiazole |
| 2-Mercapto-1-methylimidazole | Dialkyl acetylenedicarboxylate | Michael Addition (S-Vinylation) | (Z)-S-vinylated imidazole derivative |
Catalytic Applications (e.g., Organocatalysis)
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. oaes.cc Thio-imidazole derivatives have shown significant promise in this area. The combination of a nucleophilic thiol (or thione) group and the imidazole ring can facilitate various catalytic cycles.
Derivatives containing a thioimidazole moiety have been successfully employed as organocatalysts. For example, a system comprising a pyrrolidinyl-thioimidazole and a chiral thioureido acid has been shown to be highly effective in catalyzing asymmetric Michael addition reactions of ketones to nitroolefins and nitrodienes. rsc.orgrsc.orgresearchgate.net In these systems, the imidazole and thiol-related components play a crucial role in activating the substrates and controlling the stereochemical outcome of the reaction. The tertiary amine of the catalyst can activate substrates through hydrogen bonding, while other parts of the molecule steer the reactants into a specific orientation. oaes.cc
The synthesis of complex structures like bispiro[thioimidazole-butyrolactone] skeletons has been achieved through organocatalyzed Mannich and cyclization cascade reactions, highlighting the catalytic potential of the thioimidazole core in intricate transformations. oaes.cc Furthermore, the broader class of imidazoles is central to various catalytic processes. For instance, thiazolium salts, which are structurally related to imidazoles, are well-known catalysts for reactions like the benzoin (B196080) condensation and Stetter reaction. nih.gov This points to the inherent catalytic capacity of the imidazole ring system. While direct catalytic applications of this compound itself are not extensively documented, the proven activity of closely related thioimidazole derivatives strongly suggests its potential as a precursor for or a component in the design of novel organocatalysts.
Table 2: Examples of Catalytic Applications Featuring Thioimidazole Derivatives
| Catalyst System / Derivative | Reaction Type | Substrates | Product Type |
| Pyrrolidinyl-thioimidazole / Chiral Thioureido Acid | Asymmetric Michael Addition | Ketones, Nitroolefins | Chiral γ-Nitro Ketones |
| Pyrrolidinyl-thioimidazole / Chiral Thioureido Acid | Asymmetric Michael Addition | Ketones, Nitrodienes | Chiral Nitroalkene Adducts |
| Thiourea (B124793) Catalyst C18 | Mannich/Cyclization Cascade | Isothiocyanato butyrolactone, N-tosylimines | Optically Active Bispiro[thioimidazole-butyrolactone] Skeletons |
| Thiazolium Salt (Related Imidazole Catalyst) | Stetter Reaction (Acyl Imine Addition) | Aldehyde, Acyl Imine | α-Ketoamide |
Future Directions and Emerging Research Avenues for 2 Mercapto 4 2 Furyl Imidazole
The unique structural features of 2-Mercapto-4-(2-furyl)imidazole, combining a mercapto-imidazole core with a furan (B31954) moiety, have established its significance primarily in medicinal chemistry. However, the future of this compound extends far beyond its current applications, branching into greener synthesis, advanced computational analysis, and novel material and analytical sciences. This article explores the prospective research avenues that could define the next generation of studies on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
